An In-depth Technical Guide to the Molecular Structure and Properties of Benzthiazuron-d3
An In-depth Technical Guide to the Molecular Structure and Properties of Benzthiazuron-d3
Introduction
Benzthiazuron-d3 is the deuterated analogue of Benzthiazuron, a urea-based herbicide belonging to the benzothiazole chemical class. Benzthiazuron was first registered in the Netherlands in 1967 for the pre-emergence control of broad-leaved weeds.[1] The defining feature of Benzthiazuron-d3 is the substitution of three hydrogen atoms with deuterium atoms on the methyl group. This isotopic labeling makes it a valuable tool in scientific research, particularly in metabolic studies, environmental fate analysis, and as an internal standard for quantitative mass spectrometry. The increased mass from the deuterium atoms allows it to be distinguished from its non-deuterated counterpart without significantly altering its chemical properties.
Molecular Structure and Identification
The molecular structure of Benzthiazuron-d3 is characterized by a central urea moiety linking a benzothiazole ring system and a trideuteriomethyl group.
IUPAC Name: 1-(1,3-benzothiazol-2-yl)-3-(trideuteriomethyl)urea
Chemical Structure:
(A 2D representation of the Benzthiazuron-d3 structure)
Physicochemical and Comparative Data
| Property | Benzthiazuron | Benzthiazuron-d3 |
| Molecular Formula | C₉H₉N₃OS | C₉H₆D₃N₃OS |
| Molecular Weight | 207.25 g/mol [1] | 210.27 g/mol [1] |
| Herbicidal Class | Urea Derivative[1] | Deuterated Analog[1] |
| Primary Application | Pre-emergence Herbicide[1] | Research Tracer[1] |
| IUPAC Name | 1-(1,3-benzothiazol-2-yl)-3-methylurea | 1-(1,3-benzothiazol-2-yl)-3-(trideuteriomethyl)urea |
| Canonical SMILES | CNC(=O)NC1=NC2=CC=CC=C2S1 | [2H]C([2H])([2H])NC(=O)NC1=NC2=CC=CC=C2S1 |
| XLogP3 | 1.6 | Not available |
Experimental Protocols
Synthesis of Benzthiazuron-d3
A plausible synthetic route for Benzthiazuron-d3 involves the reaction of 2-aminobenzothiazole with a deuterated methyl isocyanate precursor. The following is a generalized protocol based on the synthesis of similar benzothiazole urea derivatives.
Materials:
-
2-aminobenzothiazole
-
Trideuteriomethyl isocyanate (or a suitable precursor like triphosgene and trideuteriomethylamine hydrochloride)
-
Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF), 1,4-dioxane)
-
Base (e.g., Triethylamine)
Procedure:
-
Dissolve 2-aminobenzothiazole in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
If starting from trideuteriomethylamine hydrochloride and triphosgene, first synthesize the trideuteriomethyl isocyanate in situ according to established procedures.
-
Slowly add a stoichiometric equivalent of trideuteriomethyl isocyanate to the solution of 2-aminobenzothiazole at room temperature with stirring.
-
If the reaction is slow, gentle heating (e.g., reflux) may be applied for several hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture. The product may precipitate out of the solution.
-
If precipitation occurs, collect the solid by filtration, wash with a cold, non-polar solvent (e.g., hexane) to remove impurities, and dry under vacuum.
-
If the product remains in solution, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Acquire a proton NMR spectrum. The key confirmation of successful deuteration is the significant reduction or complete absence of the signal corresponding to the N-methyl protons (typically a singlet or doublet in the unlabeled compound). The aromatic protons of the benzothiazole ring and the N-H protons of the urea linkage should be visible.
-
¹³C NMR: The carbon spectrum will show a signal for the deuterated methyl carbon (-CD₃), which will appear as a multiplet with a lower intensity due to coupling with deuterium.
-
²H NMR: A deuterium NMR spectrum will show a signal corresponding to the -CD₃ group, providing direct evidence of deuterium incorporation.
High-Resolution Mass Spectrometry (HRMS):
-
Analyze the purified product by HRMS (e.g., ESI-TOF) to confirm the molecular weight. The observed mass should correspond to the theoretical exact mass of the [M+H]⁺ or other appropriate adducts of C₉H₆D₃N₃OS.
Mechanism of Action: Inhibition of Photosynthetic Electron Transport
Benzthiazuron, like other urea-based herbicides, acts by inhibiting photosynthesis.[1] Specifically, it disrupts the electron transport chain in Photosystem II (PSII). The herbicide binds to the D1 protein of the PSII complex, at the binding site of the secondary quinone electron acceptor, QB. This binding blocks the transfer of electrons from the primary quinone acceptor, QA, to QB. The interruption of this electron flow halts the production of ATP and NADPH, which are essential for carbon fixation, ultimately leading to the death of the plant.
Visualizations
Experimental Workflow: Synthesis and Analysis of Benzthiazuron-d3
Caption: A generalized workflow for the synthesis, purification, and analysis of Benzthiazuron-d3.
Signaling Pathway: Inhibition of Photosynthetic Electron Transport
Caption: Benzthiazuron-d3 inhibits electron flow from QA to QB in Photosystem II.
